molecular formula C24H25FN2O3 B2631174 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]-4H-pyran-4-one CAS No. 898439-96-8

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]-4H-pyran-4-one

Cat. No.: B2631174
CAS No.: 898439-96-8
M. Wt: 408.473
InChI Key: ACXOIYRQEPZRST-UHFFFAOYSA-N
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Description

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]-4H-pyran-4-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]-4H-pyran-4-one typically involves multiple steps, including the formation of the piperazine ring and the attachment of the fluorophenyl and pyranone groups. One common method involves the reductive amination of a precursor compound with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and ensure consistent quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]-4H-pyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s structure allows it to bind to specific receptors or enzymes, thereby modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]-4H-pyran-4-one stands out due to its unique combination of a piperazine ring, a fluorophenyl group, and a pyranone moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(4-fluorophenyl)methoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3/c25-21-8-6-20(7-9-21)17-30-24-18-29-22(14-23(24)28)16-27-12-10-26(11-13-27)15-19-4-2-1-3-5-19/h1-9,14,18H,10-13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXOIYRQEPZRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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